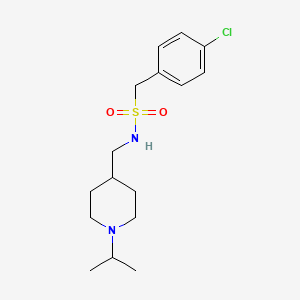![molecular formula C25H23N5O5 B2775366 ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896295-52-6](/img/no-structure.png)
ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The chemical compound of interest has seen applications primarily in the synthesis of various biological and pharmacologically relevant molecules. A notable example is the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones , which were evaluated for their antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria. The structure-activity relationship was analyzed in terms of biological activity correlation with molecular parameters (Pratibha Sharma, Shikha Sharma, & N. Rane, 2004).
Antioxidant Properties from Marine Sources
Research has also explored the extraction of substituted aryl meroterpenoids from red seaweed with potential antioxidative properties for pharmaceutical and food industries application. The structure-activity relationship revealed a direct proportionality between the antioxidant activities of compounds and their steric and hydrophobic parameters (K. Chakraborty, D. Joseph, Minju Joy, & Vamshi Krishna Raola, 2016).
Antiviral and Cytostatic Effects
A series of novel compounds, including tricyclic etheno analogs of potent antivirals , were synthesized and evaluated for their activity against viruses and their lack of significant cytostatic effect, providing a basis for further investigation into therapeutic applications (Kateřina Hořejší et al., 2006).
Anti-inflammatory Properties from Seaweed
The isolation of highly oxygenated antioxidative 2H-chromen derivatives from red seaweed revealed compounds with notable anti-inflammatory properties, showing significant cyclooxygenase and lipoxygenase inhibitory activities. This suggests potential for development into safer non-steroidal anti-inflammatory drugs (NSAIDs) (Fasina Makkar & K. Chakraborty, 2018).
Molecular Structure Characterization
Studies have also focused on the molecular structure characterization of compounds , such as the detailed analysis of azilsartan methyl ester ethyl acetate hemisolvate. This research provides a foundational understanding of molecular interactions and structural properties essential for the development of pharmaceutical agents (Zhengyi Li et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 3-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 2-phenyl-1,3-dioxolane-4-carboxylic acid in the presence of a coupling agent to form the desired imidazo[2,1-f]purine derivative. The final step involves the esterification of the imidazo[2,1-f]purine derivative with ethyl bromoacetate to form the target compound.", "Starting Materials": [ "2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "3-methoxybenzaldehyde", "2-phenyl-1,3-dioxolane-4-carboxylic acid", "coupling agent", "ethyl bromoacetate" ], "Reaction": [ "Condensation of 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 3-methoxybenzaldehyde to form the corresponding Schiff base", "Reaction of the Schiff base with 2-phenyl-1,3-dioxolane-4-carboxylic acid in the presence of a coupling agent to form the desired imidazo[2,1-f]purine derivative", "Esterification of the imidazo[2,1-f]purine derivative with ethyl bromoacetate to form the target compound" ] } | |
Numéro CAS |
896295-52-6 |
Nom du produit |
ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Formule moléculaire |
C25H23N5O5 |
Poids moléculaire |
473.489 |
Nom IUPAC |
ethyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-9-6-5-7-10-16)30(24)17-11-8-12-18(13-17)34-3/h5-14H,4,15H2,1-3H3 |
Clé InChI |
XGCLPECQEAWIHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2775283.png)
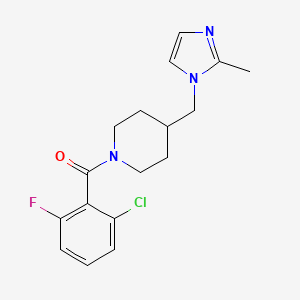
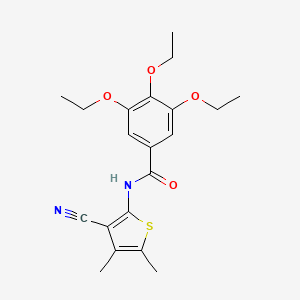
![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2775294.png)
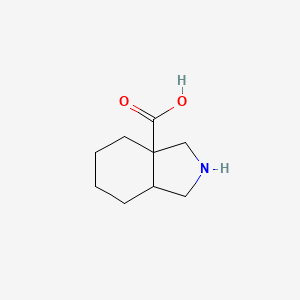
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2775297.png)

![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)

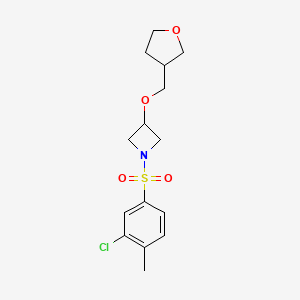
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)
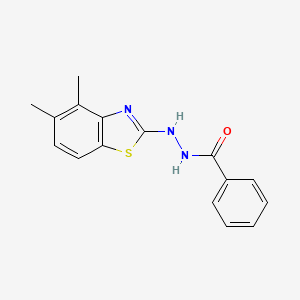
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)
